molecular formula C13H11Cl2N5O4 B1672187 Irsogladine maleate CAS No. 84504-69-8

Irsogladine maleate

Cat. No.: B1672187
CAS No.: 84504-69-8
M. Wt: 372.16 g/mol
InChI Key: PJLVTVAIERNDEQ-UHFFFAOYSA-N
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Description

Irsogladine maleate: is a compound known for its mucosal protective properties. It is primarily used in the treatment of peptic ulcers and acute gastritis. The compound is a phosphodiesterase inhibitor, which means it works by increasing the levels of cyclic adenosine monophosphate within cells, leading to various protective effects on the gastric mucosa .

Mechanism of Action

Target of Action

Irsogladine maleate primarily targets phosphodiesterase isozymes and muscarinic acetylcholine receptors . Phosphodiesterase isozymes are involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes. Muscarinic acetylcholine receptors are a type of receptor in the nervous system that responds to the neurotransmitter acetylcholine .

Mode of Action

This compound increases intracellular cAMP content via non-selective inhibition of phosphodiesterase isozymes . This inhibition prevents the breakdown of cAMP, leading to an increase in its intracellular levels. The drug also binds to muscarinic acetylcholine receptors . These actions result in a variety of effects in the gastrointestinal tract, including the facilitation of gap junctional intercellular communication .

Biochemical Pathways

The increase in cAMP content by this compound affects several biochemical pathways. It facilitates gap junctional intercellular communication, inhibits the reduced gastric mucosal blood flow response, and suppresses reactive oxygen generation . These effects are thought to be key mechanisms involved in its gastroprotective actions .

Pharmacokinetics

It is known that the drug is administered orally . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

This compound exhibits gastric cytoprotection partly mediated by endogenous nitric oxide . It strengthens the connection between gastric mucosal epithelial cells, inhibits the peeling and falling off of epithelial cells, and the expansion of intercellular spaces, enhancing the stability of mucosal cells . This results in the defense of the mucosa and the inhibition of harmful substances passing through the mucosa .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs, such as nonsteroidal anti-inflammatory drugs, bisphosphonates, or selective serotonin reuptake inhibitors, can affect the action of this compound . .

Biochemical Analysis

Biochemical Properties

Irsogladine maleate is known to interact with various biomolecules. It increases intracellular cyclic adenosine 3’,5’-monophosphate (cAMP) content via non-selective inhibition of phosphodiesterase isozymes . This interaction plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It facilitates gap junctional intercellular communication , which is crucial for cell function. It also influences cell signaling pathways, particularly the cAMP signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It acts as a phosphodiesterase inhibitor , which leads to an increase in intracellular cAMP levels . This can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and long-term effects on cellular function. For instance, it has been observed to reduce the extent of ethanol/hydrochloric acid mixture-induced gastric ulceration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been observed to exhibit dose-related gastroprotection against ethanol/HCl-induced lesions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterase isozymes, leading to an increase in intracellular cAMP levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of irsogladine maleate involves the condensation reaction of 2,5-dichlorobenzonitrile with dicyandiamide in the presence of a base catalyst. This reaction is typically carried out in an aprotic polar solvent. The intermediate product is then recrystallized to form this compound using a mixed solvent of acetic acid, acetone, and maleic acid .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature and solvent composition, to ensure the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Irsogladine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amine derivatives and substituted triazine compounds .

Comparison with Similar Compounds

Uniqueness: Irsogladine maleate is unique in its ability to enhance gap junctional intercellular communication, which is not a common property among other mucosal protective agents. This unique mechanism of action makes it particularly effective in maintaining the integrity of the gastric mucosa and accelerating the healing of ulcers .

Properties

IUPAC Name

but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLVTVAIERNDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Irsogladine maleate?

A1: this compound primarily functions by enhancing gap junctional intercellular communication (GJIC). [, , ] This enhancement is achieved through various mechanisms, including increased intracellular cyclic adenosine monophosphate (cAMP) levels and potential interactions with phosphodiesterase (PDE) isozymes. [, ]

Q2: How does this compound's enhancement of GJIC impact cellular processes?

A2: Enhanced GJIC plays a crucial role in maintaining epithelial cell homeostasis and barrier function. [] In the gastric mucosa, it contributes to protection against injury, and in gingival epithelial cells, it helps regulate inflammation and barrier integrity against periodontal pathogens. [, , ]

Q3: Does this compound influence inflammatory processes?

A3: Yes, research indicates that this compound exhibits anti-inflammatory properties. [, , ] For instance, it can suppress the production of pro-inflammatory cytokines such as interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types, including gingival epithelial cells and macrophages. [, , ] This suppression may be linked to its effects on intracellular signaling pathways, such as the ERK pathway, and its potential modulation of Toll-like receptor 2 (TLR2) expression. [, ]

Q4: Does this compound interact with the ERK signaling pathway?

A4: Studies suggest that this compound can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) in human gingival epithelial cells (HGECs). [] This inhibition of ERK phosphorylation may contribute to the compound's ability to suppress the production of pro-inflammatory cytokines, such as IL-8, in response to stimuli like outer membrane protein 29 from Aggregatibacter actinomycetemcomitans. []

Q5: What is the role of Toll-like receptor 2 (TLR2) in this compound's mechanism of action?

A5: Research indicates that this compound can suppress the induction of TLR2 in human gingival epithelial cells. [] This suppression of TLR2 induction contributes to the compound's ability to regulate the inflammatory response in these cells, particularly in the context of periodontitis. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H8Cl2N6 • C4H4O4. Its molecular weight is 425.24 g/mol. [, ]

Q7: Is there spectroscopic data available for this compound?

A7: While the provided research papers do not contain detailed spectroscopic data, they mention techniques like infrared (IR) spectroscopy, 1H nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) for structural confirmation during synthesis. [, , ]

Q8: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of this compound?

A9: Yes, researchers have explored formulations to enhance its delivery and efficacy. For instance, cyclodextrins have been investigated to improve the solubility of this compound, particularly for oral spray formulations. [] Additionally, mucoadhesive polymers like gum ghatti have been studied for their potential to enhance the retention and efficacy of this compound in oral applications. [, ]

Q9: What preclinical models have been used to investigate the efficacy of this compound?

A9: Several animal models have been employed to evaluate the efficacy of this compound. These include:

  • Min mouse model: Used to study this compound's suppressive effects on intestinal polyp development, potentially through the NF-jB signaling pathway and reduction of oxidative stress. []
  • Rat models: Employed to assess the compound's protective effects against gastric injury induced by various factors, such as indomethacin, ethanol, and hydrochloric acid. [, , ]
  • Rat periodontitis model: Used to investigate the compound's ability to suppress inflammatory cell infiltration in periodontal tissues. []
  • Hamster models: Employed to study the healing effects of this compound on oral stomatitis induced by acetic acid, including models mimicking the effects of 5-fluorouracil treatment. [, ]
  • Mouse cornea neovascularization model: Used to investigate the compound's anti-angiogenic effects, demonstrating its ability to inhibit basic fibroblast growth factor (bFGF)-induced angiogenesis. []

Q10: What clinical trials have been conducted with this compound?

A10: Several clinical trials have evaluated this compound's efficacy in various conditions:

  • Gastric Ulcer Healing: A multicenter, double-blind, randomized clinical trial (IMPACT study) demonstrated that this compound accelerated gastric ulcer healing after Helicobacter pylori eradication therapy. [] Another trial compared its efficacy with famotidine, finding both acceptable for treating gastric ulcers after H. pylori eradication. []
  • Non-Erosive Reflux Disease (NERD): A double-blind, placebo-controlled study investigated the efficacy of adding this compound to proton-pump inhibitor therapy for NERD. []
  • Oral Mucositis: A double-blind, placebo-controlled trial showed that this compound reduced the incidence of fluorouracil-based chemotherapy-induced oral mucositis. [] Another study indicated its potential to reduce severe oral mucositis in head and neck squamous-cell carcinoma patients undergoing chemoradiotherapy. []
  • Postoperative Adjuvant Therapy for Lung Cancer: A randomized phase III trial explored the use of this compound as an anti-angiogenetic agent in patients with resected lung cancer. []

Q11: What is known about the dissolution and solubility of this compound?

A12: this compound is known to be poorly soluble in water, posing challenges for its formulation and delivery. [] To overcome this, researchers have explored the use of cyclodextrins to enhance its solubility, particularly in the development of oral spray formulations. []

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